molecular formula C10H14ClNO3 B1520066 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride CAS No. 671224-08-1

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Cat. No.: B1520066
CAS No.: 671224-08-1
M. Wt: 231.67 g/mol
InChI Key: NOHFSXOLQDGUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(CN)C1=C(OC)C=CC(OC)=C1 . The InChI key for this compound is VFRCNXKYZVQYLX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Pyrolysis Products and Stability

Texter et al. (2018) explored the stability and pyrolysis products of a closely related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B). Their research focused on understanding the potential pyrolytic degradation of this compound and the formation of unknown substances available for inhalation, which is crucial for safety assessments in various applications (Texter et al., 2018).

Analytical Identification and Synthesis

Power et al. (2015) conducted a study on the analytical identification and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, another related compound. This research provides insights into the chemical properties and potential applications of similar compounds in the field of analytical chemistry and drug research (Power et al., 2015).

Chemical Protective Group Utilization

Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group in organic synthesis. This research highlights the utility of similar compounds in synthetic chemistry and as protective agents in complex chemical reactions (Li Hong-xia, 2007).

Antimicrobial Activity

Wanjari (2020) explored the synthesis and antimicrobial activity of a compound structurally similar to 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. This research contributes to the understanding of the potential applications of such compounds in antimicrobial treatments (Wanjari, 2020).

Novel Chiral Ligands in Organic Synthesis

Yap et al. (2014) synthesized a novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, from 1-(2,5-dichlorophenyl)ethanone. This research showcases the potential of similar compounds in the development of novel ligands for use in asymmetric catalysis, which is vital for the creation of enantiomerically pure pharmaceuticals (Yap et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is the alpha-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the control of blood pressure and heart rate.

Mode of Action

This compound interacts with its target, the alpha-adrenergic receptor, by inducing its stimulation . This interaction results in the activation of the receptor, leading to a series of downstream effects.

Result of Action

The stimulation of the alpha-adrenergic receptor by this compound leads to various molecular and cellular effects. These include the regulation of blood pressure and heart rate . .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The specific safety and hazard information for this compound is not provided in the search results.

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFSXOLQDGUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657757
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671224-08-1
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylen-bis-benzylamin-dihydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.